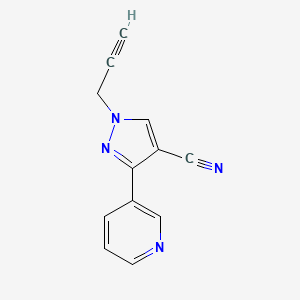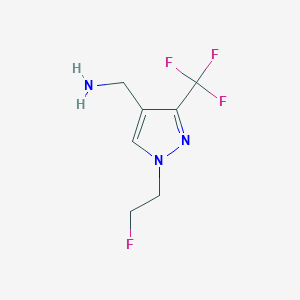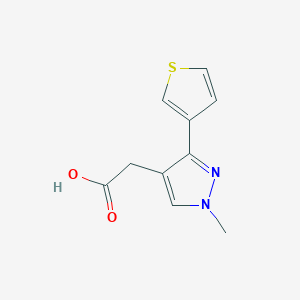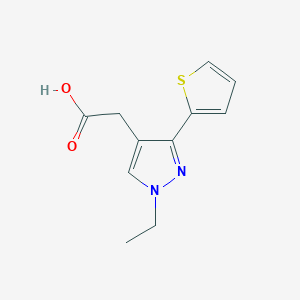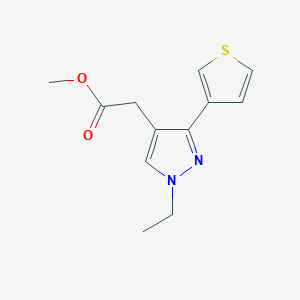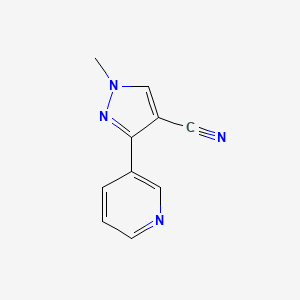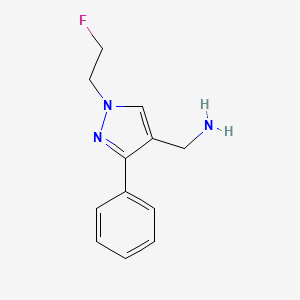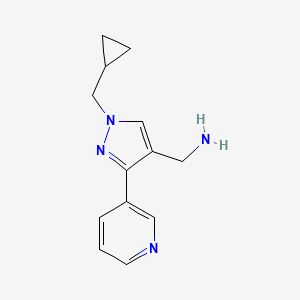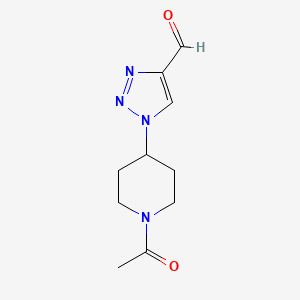
1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
描述
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions .Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound has a relatively low boiling point and may be a liquid at room temperature .作用机制
Target of Action
The primary target of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is the soluble epoxide hydrolase (s-EH) enzyme . This enzyme plays a key role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling .
Mode of Action
This compound acts as an inhibitor of the s-EH enzyme . By inhibiting this enzyme, it prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are products of the cytochrome P450 epoxygenase enzyme action . EETs have a variety of anti-hypertensive and anti-inflammatory effects .
Biochemical Pathways
The inhibition of s-EH by this compound affects the cytochrome P450 pathway of arachidonic acid metabolism . This leads to an increase in the levels of EETs, which have vasodilatory action similar to endothelium-derived hyperpolarizing factor . EETs may also inhibit the transcription factor Nuclear factor alpha B (NF-alphaB), which is implicated in cardiac hypertrophy .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and favorable pharmacokinetic parameters
Result of Action
The inhibition of s-EH by this compound leads to an increase in the levels of EETs . This can result in vasodilation and anti-inflammatory effects . Additionally, the potential inhibition of NF-alphaB could have implications for cardiac hypertrophy .
未来方向
生化分析
Biochemical Properties
1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, which can have downstream effects on various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which can have various physiological effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of soluble epoxide hydrolase activity and prolonged changes in gene expression. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit soluble epoxide hydrolase activity without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase . By inhibiting this enzyme, the compound affects the metabolism of epoxides, leading to changes in the levels of diols and other metabolites. Additionally, the compound may interact with other metabolic enzymes, influencing metabolic flux and altering the concentrations of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments, such as the nucleus or mitochondria. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJEYWDAKREBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


